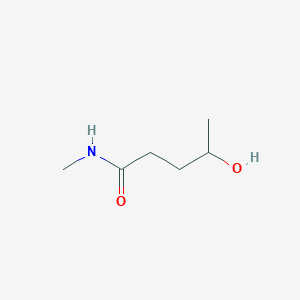

4-hydroxy-N-methylpentanamide

Description

4-Hydroxy-N-methylpentanamide is a secondary amide characterized by a hydroxyl group at the fourth carbon of the pentanamide backbone and a methyl group attached to the amide nitrogen. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. The hydroxyl group enhances polarity and aqueous solubility, while the N-methyl substitution reduces steric hindrance and may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

4-hydroxy-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYMIQKILWAOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-N-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyvaleric acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-methylpentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-oxopentanamide.

Reduction: The amide group can be reduced to form the corresponding amine, 4-hydroxy-N-methylpentylamine.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: N-methyl-4-oxopentanamide

Reduction: 4-hydroxy-N-methylpentylamine

Substitution: Various esters and derivatives depending on the substituent introduced.

Scientific Research Applications

4-hydroxy-N-methylpentanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methylpentanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The amide group can also participate in interactions with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Position Matters : The placement of hydroxyl (C4 vs. N) and methyl (C4 vs. N) groups significantly alters physicochemical properties. For example, N-hydroxy substitution (as in N-Hydroxy-4-methylpentanamide) introduces a labile N–O bond, which may affect metabolic stability compared to the C4-hydroxyl variant .

- Aromatic vs.

Pharmacological and Functional Comparisons

Anthelmintic Activity:

- N-(4-Methoxyphenyl)pentanamide demonstrates promising anthelmintic properties, attributed to its simplified albendazole-derived structure. Its logP value (~2.5) suggests optimal membrane permeability for parasitic targeting .

- 4-Hydroxy-N-methylpentanamide lacks direct anthelmintic data but shares a pentanamide backbone that could be optimized for similar activity through structural tweaks.

Antioxidant Potential:

- Hydroxamic acid derivatives (e.g., compounds 6–10 in ) show radical-scavenging activity against DPPH and β-carotene oxidation. The hydroxyl group in this compound may confer analogous antioxidant properties, though this requires experimental validation .

Solubility and Drug-Likeness

- This compound: Predicted solubility in polar solvents (e.g., water, ethanol) due to the hydroxyl group; moderate logP (~1.2) balances absorption and excretion.

- N-(4-Methoxyphenyl)pentanamide : Higher logP (~2.5) enhances lipid bilayer penetration but may reduce aqueous solubility. Its adherence to Lipinski’s rules supports oral bioavailability .

Biological Activity

4-Hydroxy-N-methylpentanamide, a compound with the molecular formula C6H13NO2, has garnered interest in the scientific community due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxyl group (-OH) and an amide group (-C(=O)N-) attached to a pentanamide backbone. Its structural characteristics allow for significant interactions with biological molecules, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with enzymes and receptors, influencing their activity. The hydroxyl group enhances its reactivity, allowing it to participate in various biochemical pathways. Specifically, it may modulate enzyme functions through competitive inhibition or by altering receptor interactions, thereby affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interactions : The compound shows potential interactions with various enzymes, suggesting roles in metabolic processes and enzymatic regulation. For instance, studies have indicated that it can influence the activity of enzymes involved in inflammatory responses.

- Therapeutic Potential : There is ongoing research into the compound's role as a precursor in drug synthesis and its potential therapeutic applications in treating conditions such as inflammation and metabolic disorders .

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- Inflammatory Response Modulation : A study demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect was linked to its ability to inhibit specific enzymes involved in cytokine synthesis.

- Metabolic Effects : Another investigation highlighted the compound's role in modulating metabolic pathways associated with energy homeostasis. The findings suggested that this compound might influence glucose metabolism and lipid profiles in preclinical models .

- Synthesis and Derivatives : Research into various derivatives of this compound has revealed that modifications to its structure can enhance or diminish its biological activity. This underscores the importance of structure-activity relationship (SAR) studies in optimizing compounds for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.